molecular formula C6H11BF3KO2 B8003867 Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate

Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate

Cat. No.: B8003867
M. Wt: 222.06 g/mol
InChI Key: PQMCPANVBKAZIQ-UHFFFAOYSA-N
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Description

Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. These compounds are known for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making them valuable tools in synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(2-allyloxyethoxy)methyltrifluoroborate typically involves the reaction of an appropriate boronic acid or boronate ester with potassium fluoride and a trifluoroborate source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of potassium organotrifluoroborates, including this compound, leverages the stability and ease of handling of these compounds. The process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. Typical reaction conditions involve the use of inert atmospheres, such as nitrogen or argon, and solvents like THF or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted boronic acids, boronate esters, and various carbon-carbon or carbon-heteroatom bonded compounds .

Scientific Research Applications

Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 2-(2-allyloxyethoxy)methyltrifluoroborate involves its ability to act as a nucleophilic reagent in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form reactive boronate species, which then participate in bond-forming reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate
  • Potassium (2-(methoxyethoxy)methyltrifluoroborate
  • Potassium (2-(ethoxyethoxy)methyltrifluoroborate

Uniqueness

Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other organotrifluoroborates. Its stability and ease of handling make it a valuable reagent in various synthetic applications, offering advantages over other boronic acid derivatives .

Properties

IUPAC Name

potassium;trifluoro(2-prop-2-enoxyethoxymethyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O2.K/c1-2-3-11-4-5-12-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCPANVBKAZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOCC=C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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